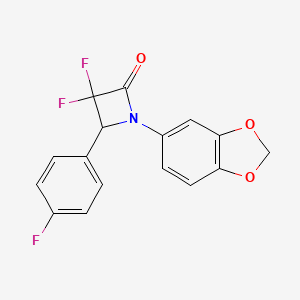

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one

Descripción

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one is a fluorinated azetidinone derivative characterized by a benzodioxolyl substituent at the 1-position and a 4-fluorophenyl group at the 4-position of the azetidin-2-one core. Its synthesis and structural analysis often employ crystallographic tools such as SHELX and ORTEP for refinement and visualization ().

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-10-3-1-9(2-4-10)14-16(18,19)15(21)20(14)11-5-6-12-13(7-11)23-8-22-12/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXKEBBJKLUULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Azetidinone Core Formation: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(2-fluorophenyl)azetidin-2-one

- Key Difference : Fluorophenyl group at the 2-position (ortho) instead of 4-position (para).

- Impact : The para-substituted fluorophenyl group in the target compound may enhance steric stability and binding affinity compared to the ortho isomer due to reduced steric hindrance ().

- Synthesis : Both isomers share similar synthetic pathways, including fluorination and cyclization steps, but regioselectivity varies with reaction conditions.

Ezetimibe [(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one]

- Key Difference : Hydroxyphenyl and hydroxypropyl substituents instead of benzodioxolyl and difluoro groups.

- Functional Impact : Ezetimibe’s hydroxyl groups facilitate hydrogen bonding with intestinal cholesterol transporters, a feature absent in the target compound ().

- Activity : Ezetimibe inhibits cholesterol absorption (IC₅₀ ~2–40 nM), while the target compound lacks reported bioactivity data ().

(3R,4S)-4-(4-((4-Chloro-5-morpholinopentyl)oxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

- Key Difference : Incorporates a morpholine-chloropentyloxy chain and hydroxypropyl group.

- Functional Impact : The morpholine moiety enhances solubility and pharmacokinetic properties, making this derivative more suited for in vivo studies ().

Data Table: Structural and Physicochemical Comparison

<sup>a</sup> Calculated using Molinspiration or similar tools.

Research Findings

Crystallographic Analysis

- SHELX software is critical for refining crystal structures of azetidinones, resolving disorder in fluorophenyl groups ().

- ORTEP-3 visualizes torsional angles, confirming the azetidinone ring’s planarity (RMSD <0.01 Å) ().

Regulatory Status

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one

- Molecular Formula : C16H14F3N2O3

- Molecular Weight : 348.29 g/mol

- SMILES : C1CN(C(=O)C1(C2=CC=CC=C2F)F)C(C3=CC=CC=C3OCO2)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research has indicated that it may inhibit certain kinases, contributing to its antitumor properties. The compound's structural features facilitate binding to these targets, leading to altered cellular responses.

Antitumor Activity

Several studies have investigated the antitumor effects of 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-(4-fluorophenyl)azetidin-2-one:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cells, including breast and lung cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- In vivo Studies : Animal models have shown that treatment with this compound results in reduced tumor growth and improved survival rates compared to control groups. Notably, xenograft models exhibited a marked decrease in tumor volume upon administration of the compound.

Other Biological Activities

Apart from its antitumor properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

- Neuroprotective Effects : Some research indicates neuroprotective capabilities, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study published in Molecular Cancer Therapeutics evaluated the efficacy of the compound against human breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Safety Profile

In a safety assessment involving animal models, the compound was administered at varying doses. Results showed no significant toxicity at doses up to 50 mg/kg body weight. Histopathological analysis revealed no adverse effects on major organs.

Data Tables

| Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In vitro | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| In vivo | Xenograft Model | N/A | Tumor volume reduction |

| Safety Assessment | Animal Model | N/A | No significant toxicity observed |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.